![molecular formula C7H4BrClN2 B1521826 7-Bromo-3-chloro-1H-indazole CAS No. 885271-75-0](/img/structure/B1521826.png)
7-Bromo-3-chloro-1H-indazole
Overview
Description
“7-Bromo-3-chloro-1H-indazole” is a chemical compound with the molecular formula C7H4BrClN2 . It is a solid substance .
Synthesis Analysis
The synthesis of 1H-indazoles, including compounds like “7-Bromo-3-chloro-1H-indazole”, has been a topic of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “7-Bromo-3-chloro-1H-indazole” consists of a heterocyclic indazole ring substituted with bromine and chlorine atoms .Chemical Reactions Analysis
The chemical reactions involving 1H-indazoles have been studied extensively. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis
“7-Bromo-3-chloro-1H-indazole” is a solid substance . It has a molecular weight of 231.48 .Scientific Research Applications
HIV Treatment
“7-Bromo-3-chloro-1H-indazole” is a heterocyclic fragment used in the synthesis of Lenacapavir , a potent capsid inhibitor for the treatment of HIV-1 infections . This compound is synthesized from inexpensive 2,6-dichlorobenzonitrile .
Antitumor Applications
Indazole derivatives, including “7-Bromo-3-chloro-1H-indazole”, have found applications in the treatment of antitumor . These compounds have been investigated for their potential in cancer treatment.
Anti-Inflammatory Applications
Indazole derivatives are also used as anti-inflammatory agents . They have been studied for their potential to reduce inflammation in various medical conditions.
Antidepressant Applications
Indazole derivatives have been used in the development of antidepressants . These compounds have shown potential in treating depressive disorders.
Antimicrobial Applications
Indazole derivatives have been studied for their antimicrobial properties . They have potential applications in combating various microbial infections.
Contraceptive Applications
Indazole derivatives have been investigated for their potential use as contraceptives . These compounds could potentially be used in the development of new contraceptive drugs.
Safety And Hazards
The safety data sheet for “7-Bromo-3-chloro-1H-indazole” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and ensure adequate ventilation when handling this compound .
properties
IUPAC Name |
7-bromo-3-chloro-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOKLXYCYCXCCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672122 | |
Record name | 7-Bromo-3-chloro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-chloro-1H-indazole | |
CAS RN |
885271-75-0 | |
Record name | 7-Bromo-3-chloro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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